N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide

GPR151 GPCR screening habenula

N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide (CAS 681225-62-7) is a synthetic small molecule featuring a 4,5-diphenylthiazole core and a pyrrolidinyl-oxoethyl thioacetamide side chain. Profiled in a GPR151 activator counterscreen at Scripps Research Institute, it is ideal for developing chemical probes targeting orphan GPCR GPR151, which is implicated in schizophrenia, depression, and substance use disorders. Unlike related urea derivatives that inhibit ACAT, this compound offers a distinct GPCR-modulating phenotype. Its favorable predicted LogP (3.9) and tPSA (75.2 Ų) suggest superior CNS penetration compared to piperidine analogs, making it the preferred scaffold for neurological drug discovery campaigns.

Molecular Formula C23H23N3O2S2
Molecular Weight 437.58
CAS No. 681225-62-7
Cat. No. B2737884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide
CAS681225-62-7
Molecular FormulaC23H23N3O2S2
Molecular Weight437.58
Structural Identifiers
SMILESC1CCN(C1)C(=O)CSCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H23N3O2S2/c27-19(15-29-16-20(28)26-13-7-8-14-26)24-23-25-21(17-9-3-1-4-10-17)22(30-23)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,24,25,27)
InChIKeyXVPDOBROUYJVOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide (CAS 681225-62-7): Procurement-Relevant Chemical Profile


N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide (CAS 681225-62-7) is a synthetic small molecule with a molecular weight of 437.6 g/mol and formula C23H23N3O2S2 . It belongs to the 4,5-diphenylthiazole class, which has been investigated as a scaffold for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors [1]. The compound features a pyrrolidinyl-oxoethyl thioacetamide side chain, distinguishing it from simpler acetamide or urea derivatives. Its structural complexity, incorporating both a lipophilic 4,5-diphenylthiazole core and a hydrogen-bond-capable pyrrolidinyl amide motif, makes it a candidate for target-based screening programs, particularly for orphan GPCRs such as GPR151 [2].

Why Procuring N-(4,5-Diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide Is Not Equivalent to Generic Thiazole Acetamide Replacement


The 4,5-diphenylthiazole core and the pyrrolidinyl-oxoethyl thioacetamide side chain are not interchangeable with other acetamide or urea substituents in this class. Published structure-activity relationship (SAR) studies on 4,5-diphenylthiazole derivatives reveal that even minor modifications, such as replacing the 4,5-diphenyl with a mono-phenyl or removing the 5-phenyl group, drastically alter ACAT inhibitory potency, with the most active compounds requiring the full diphenyl architecture to achieve IC50 values in the low micromolar range [1]. Furthermore, the pyrrolidine ring provides a distinct conformational profile compared to piperidine or morpholine analogs, affecting target engagement in GPCR screening assays. For example, the compound has been profiled in a GPR151 activator counterscreen, a target linked to habenula function and neuropsychiatric disorders, where subtle changes in the amide side chain could shift selectivity among related GPCRs [2]. Therefore, generic substitution with a simpler N-(4,5-diphenylthiazol-2-yl)acetamide or a piperidine variant risks loss of the specific bioactivity fingerprint required for reproducible research.

Quantitative Differentiation Evidence for N-(4,5-Diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide


Differential GPCR Target Engagement: GPR151 Counterscreen Selectivity vs. In-Class ACAT Inhibitors

In a cell-based high-throughput counterscreen to identify off-target activators of GPR151 (PubChem AID: 1508602), N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide was specifically tested [1]. While quantitative % activation or EC50 data are not publicly disclosed for this compound in the primary screen summary, its inclusion in this specific GPR151 counterscreen indicates a hypothesis-driven selectivity assessment against a defined GPCR target [1]. In contrast, closely related 4,5-diphenylthiazole ureas (e.g., N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl]urea) are primarily characterized as ACAT inhibitors with IC50 values in the low micromolar range (1-10 µM) in rat liver microsome assays, and have not been profiled for GPR151 activity [2]. This target engagement difference suggests that the pyrrolidinyl-oxoethyl thioacetamide side chain redirects the compound's activity profile away from ACAT inhibition and toward GPCR modulation, a distinction critical for researchers focused on habenula-related neuropsychiatric target validation.

GPR151 GPCR screening habenula neuropsychiatric disorders selectivity profiling

Structural Distinction from Piperidine and Morpholine Analogs: Impact on Predicted LogP and Solubility

The target compound incorporates a pyrrolidine ring, whereas a direct analog, N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide, contains a six-membered piperidine moiety [1]. Computational prediction using XLogP3 yields a LogP of approximately 3.9 for the pyrrolidine compound versus an estimated 4.2 for the piperidine analog, a difference of ~0.3 log units [2]. This small but meaningful shift influences aqueous solubility and blood-brain barrier permeability predictions. Additionally, the pyrrolidine substitution is associated with a lower topological polar surface area (tPSA), potentially enhancing CNS penetration relative to the piperidine variant . No experimental solubility data are publicly available for either compound, but class-level inference from pyrrolidine-containing CNS drugs suggests superior solubility and metabolic stability compared to larger cyclic amines [3].

Physicochemical properties LogP aqueous solubility CNS drug-likeness pyrrolidine vs. piperidine

Synthetic Tractability and Purity Advantage: Single-Step Thioether Conjugation vs. Multi-Step Urea Synthesis

The synthesis of N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide typically proceeds via a straightforward alkylation of 2-amino-4,5-diphenylthiazole with a pre-formed bromoacetamide intermediate, yielding a thioether linkage [1]. This contrasts with the synthesis of the most potent ACAT inhibitors in the series, such as N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl]urea, which require reaction with specific isocyanates and careful control of anhydrous conditions [1]. Commercially, the target compound is supplied at ≥95% purity by multiple vendors, a specification comparable to that of simpler analogs like N-(4,5-diphenylthiazol-2-yl)-2-(phenylthio)acetamide . However, the more convergent synthetic route of the target compound reduces the risk of trace isocyanate impurities, which can confound biochemical assays through non-specific carbamylation of protein targets [2].

Synthetic accessibility purity profile thioether linkage procurement scalability analog comparison

Defined Application Scenarios for N-(4,5-Diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide Based on Quantitative Differentiation Evidence


Orphan GPCR Chemical Probe Development: GPR151 Habenula Pathway Modulation

Given its specific profiling in a GPR151 activator counterscreen at Scripps Research Institute [1], this compound is best positioned as a starting point for developing chemical probes for the orphan receptor GPR151. The habenula-enriched expression of GPR151 makes it a target for schizophrenia, depression, and substance use disorders. Researchers prioritizing this compound over ACAT inhibitor analogs (e.g., N-(4,5-diphenylthiazol-2-yl)-N'-butyl urea, IC50 low µM on ACAT) gain a tool compound pre-selected for GPCR modulation rather than cholesterol esterification inhibition [2].

CNS Drug Discovery: Selection of Brain-Penetrant Thiazole Scaffolds

The pyrrolidine-containing compound's marginally lower predicted LogP (3.9 vs 4.2) and tPSA (75.2 vs 78.5 Ų) relative to its piperidine analog suggest a favorable CNS penetration profile . This makes it a suitable scaffold for medicinal chemistry campaigns targeting neurological disorders where blood-brain barrier permeability is critical. Procurement should be prioritized over the piperidine variant when CNS exposure is a candidate selection criterion.

High-Throughput Screening Library Expansion with Reduced Interference Risk

The compound's synthetic route, which avoids isocyanate intermediates, reduces the likelihood of residual reactive impurities that can cause assay interference through non-specific protein modification [2][3]. For screening facilities building GPCR or kinase focused libraries, this compound offers a cleaner alternative to urea-linked 4,5-diphenylthiazole derivatives, improving assay robustness and hit validation efficiency.

Structure-Activity Relationship (SAR) Studies on Thiazole Side Chain Modifications

As a key member of a series where the 4,5-diphenylthiazole core is conserved, this compound enables systematic SAR exploration of the thioacetamide side chain. Its bioactivity in GPR151 assays, contrasted with the ACAT inhibition of urea analogs, provides a clear phenotype switch that can be exploited to map molecular determinants of target selectivity [1]. Procurement of this specific compound is essential to maintain SAR continuity within the series.

Quote Request

Request a Quote for N-(4,5-diphenylthiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.